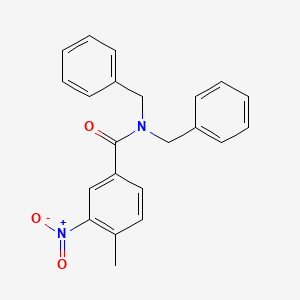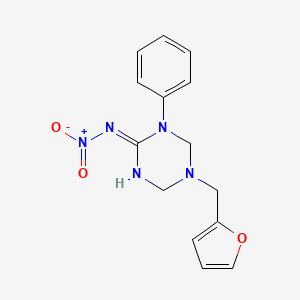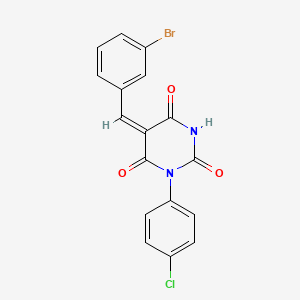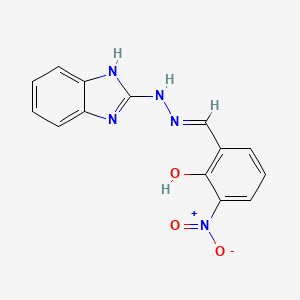
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide, also known as PTM, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. PTM is a small molecule that belongs to the class of tetrahydrotriazine derivatives, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. For example, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. In addition, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential in various diseases.
实验室实验的优点和局限性
One advantage of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is also relatively stable and has a long shelf life. However, one limitation of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide. One area of interest is the development of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the elucidation of the precise mechanism of action of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide, which could lead to the development of more targeted therapies. Additionally, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide could be further studied for its potential applications in agriculture and environmental science, such as its use as a soil and water remediation agent.
合成方法
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-aminopentylamine with formaldehyde and methanesulfonic acid. This reaction yields N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide as a white crystalline solid with a melting point of 174-176°C.
科学研究应用
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to have anticancer, antiviral, and antifungal activities. In agriculture, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been used as a plant growth regulator and as a fungicide. In environmental science, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been studied for its potential to remove heavy metals from contaminated soil and water.
属性
IUPAC Name |
N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2S/c1-3-4-11-5-8-7(9-6-11)10-14(2,12)13/h3-6H2,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCZMHLUZRWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CNC(=NC1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)

![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)

![3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)

